molecular formula C7H9BrS B3257761 2-Bromo-5-isopropylthiophene CAS No. 29488-23-1

2-Bromo-5-isopropylthiophene

Cat. No. B3257761
CAS RN: 29488-23-1
M. Wt: 205.12 g/mol
InChI Key: GXPIJGRYTRTFGK-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropylthiophene, also known as BITP, is a chemical compound used in various scientific research applications. It is a heterocyclic organic compound that contains a five-membered thiophene ring and a bromine atom attached to it. BITP is synthesized using a simple and efficient method, making it a popular choice for researchers.

Scientific Research Applications

Polymer Synthesis

2-Bromo-5-isopropylthiophene plays a crucial role in the polymerization processes. For instance, its derivative 2-bromo-3-hexyl-5-iodothiophene was used in the synthesis of poly(3-hexylthiophene) (HT-P3HT) with a very low polydispersity, indicating its potential in producing high-quality polymers (Miyakoshi, Yokoyama, & Yokozawa, 2004). This is further supported by the synthesis of head-to-tail coupled poly(3-alkylthiophenes) via the GRIM method, demonstrating the compound's utility in creating regioregular polymers (Loewe, Ewbank, Liu, Zhai, & Mccullough, 2001).

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-isopropylthiophene derivatives have shown potential. For example, the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene revealed significant electronic effects on the properties of the new products, suggesting their relevance in pharmacological contexts (Ikram et al., 2015).

Biological Activities

The biological activity of 2-Bromo-5-isopropylthiophene derivatives has been a subject of study. For instance, synthesized 2,5-bisarylthiophenes were screened for their antibacterial activity against Escherichia coli, indicating the compound's potential in antimicrobial applications (Rasool et al., 2016).

properties

IUPAC Name

2-bromo-5-propan-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIJGRYTRTFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2-bromo-5-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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